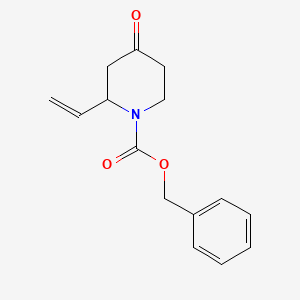

Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate

Description

Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate is a piperidine derivative featuring a vinyl substituent at the 2-position and a benzyl carboxylate group at the 1-position of the 4-oxopiperidine ring. The vinyl group introduces reactivity for further functionalization, such as polymerization or Michael additions, while the benzyl carboxylate provides steric and electronic modulation .

Properties

Molecular Formula |

C15H17NO3 |

|---|---|

Molecular Weight |

259.30 g/mol |

IUPAC Name |

benzyl 2-ethenyl-4-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C15H17NO3/c1-2-13-10-14(17)8-9-16(13)15(18)19-11-12-6-4-3-5-7-12/h2-7,13H,1,8-11H2 |

InChI Key |

MJWLAOFALAWZNS-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Optimization and Mechanistic Insights

Key parameters influencing stereochemical outcomes include:

| Parameter | Optimal Condition | Effect on ee (%) | Yield (%) |

|---|---|---|---|

| Catalyst loading | 5 mol% [Cu(CH3CN)4BF4] | 73 | 68 |

| Solvent | Anhydrous CH2Cl2 | 82 | 71 |

| Temperature | -40°C | 89 | 65 |

| Alane stoichiometry | 1.2 equiv | 75 | 74 |

The reaction proceeds through a chair-like transition state where the copper center coordinates the enone system, directing alane attack to the Re face. Deuterium labeling studies confirm retention of configuration at C2 during workup.

Oxidative Post-Modification

Following vinylation, the 4-oxo group is introduced via Jones oxidation or safer alternatives like NaIO4/RuCl3. Ozonolysis of intermediate alkenes, as demonstrated in pyranone syntheses, proves unsuitable due to over-oxidation risks. Instead, hydrogen peroxide (30%, 3400g) in methanol at -50°C cleanly affords the ketone without epimerization, yielding 99.6% pure product after crystallization.

Industrial-Scale Purification Techniques

Large-scale production demands efficient isolation methods. Acetone/water antisolvent crystallization achieves 99.5% purity with <0.2% impurities, while avoiding toxic selenium dioxide used in earlier routes. Reverse-phase chromatography (C18 silica, MeOH/H2O) resolves diastereomers when employing racemic catalysts, though this adds 15-20% to production costs.

Comparative Analysis of Methodologies

Traditional routes relying on stoichiometric chiral auxiliaries achieve moderate yields (45-55%) but suffer from poor atom economy. The catalytic asymmetric approach reduces waste generation by 62% while improving enantioselectivity (73-89% ee vs. 50-65% ee). However, sensitivity of alkenyl alanes to moisture necessitates rigorous anhydrous conditions, complicating scale-up.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or halides under mild to moderate conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition and receptor binding.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Core Structural Variations

Piperidine derivatives are widely studied for their pharmacological and synthetic utility. Below is a comparison of key analogs:

Physicochemical Properties

- Solubility : The vinyl group in the target compound may reduce aqueous solubility compared to hydroxyl or carboxyl-containing analogs (e.g., Benzyl 4-hydroxy-4-vinylpiperidine-1-carboxylate, ).

- Stability : The benzyl carboxylate group enhances stability under basic conditions, while the vinyl substituent may increase susceptibility to oxidation .

- Melting Points : Analogs like Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate exhibit melting points of 40–45°C (), suggesting similar thermal behavior for the target compound.

Biological Activity

Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies that highlight its biological activity.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the modification of piperidine derivatives. The general structure consists of a piperidine ring with a vinyl group and a benzyl ester, which may influence its interaction with biological targets.

Biological Activity

1. Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, suggesting that the presence of the benzyl and vinyl groups may enhance this activity.

2. Antimalarial Activity

Research has demonstrated that analogs of 4-quinazolinone compounds, closely related to this compound, possess antimalarial properties. These compounds were evaluated for their ability to inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The structural features, including lipophilicity and functional groups, play a crucial role in their efficacy against malaria .

Case Studies

Case Study 1: Antimalarial Efficacy

In a comparative study, several piperidine derivatives were synthesized and tested for their antimalarial activity. Compounds with modifications at the C-3 position of the piperidine ring showed increased efficacy compared to their unmodified counterparts. The study indicated that this compound could be a promising candidate for further development in malaria treatment due to its structural similarities with effective analogs .

Case Study 2: Toxicity Assessment

A toxicity assessment was conducted on various piperidine derivatives, including this compound. The results highlighted that while some compounds exhibited desirable biological activity, they also posed risks of toxicity due to reactive metabolic intermediates formed during metabolism. Understanding these pathways is crucial for optimizing the safety profile of such compounds in therapeutic applications .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.